molecular formula C20H14F3N7O2 B214839 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Numéro de catalogue B214839
Poids moléculaire: 441.4 g/mol
Clé InChI: HVOZOYDCXMDGFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide, also known as TAK-659, is a small molecule inhibitor that exhibits potent activity against various kinases. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in treating various diseases, particularly cancer.

Mécanisme D'action

4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide disrupts the signaling pathways that promote cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to have a range of biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and reducing the production of inflammatory cytokines. Additionally, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to enhance the activity of immune cells, such as T-cells, which play a critical role in fighting cancer.

Avantages Et Limitations Des Expériences En Laboratoire

4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has several advantages for use in lab experiments. It exhibits potent activity against various kinases, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to have a high degree of selectivity, meaning that it targets specific kinases without affecting others, which is important for minimizing off-target effects.
However, there are also some limitations to using 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments. The molecule may exhibit different effects in different cell types or under different experimental conditions, which can make it difficult to interpret results. Additionally, 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

Orientations Futures

There are several potential future directions for research on 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide. One area of interest is exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms by which 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide exerts its effects on cancer cells and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, there is also interest in developing new and more potent inhibitors of kinases, including 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide, that can be used to treat a wider range of diseases.

Méthodes De Synthèse

The synthesis of 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the use of various chemical reagents and solvents, and the process is carefully controlled to ensure the purity and quality of the final product.

Applications De Recherche Scientifique

4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been extensively studied for its potential therapeutic applications in treating various diseases, particularly cancer. The molecule exhibits potent activity against various kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth, division, and differentiation. 4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Propriétés

Nom du produit

4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Formule moléculaire

C20H14F3N7O2

Poids moléculaire

441.4 g/mol

Nom IUPAC

4-[5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C20H14F3N7O2/c1-32-14-8-6-13(7-9-14)30-19(27-28-29-30)15-10-25-18(26-16(15)20(21,22)23)12-4-2-11(3-5-12)17(24)31/h2-10H,1H3,(H2,24,31)

Clé InChI

HVOZOYDCXMDGFL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N

SMILES canonique

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC=C(C=C4)C(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.